6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-domain structure. The systematic name is 5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide. This comprehensive designation captures the stereochemical configuration of the biotin moiety, the polyethylene glycol spacer elements, and the terminal hexanedione functionality.
The compound carries the Chemical Abstracts Service registry number 1522299-17-7, providing unique identification within chemical databases. The systematic nomenclature follows established conventions for complex bioconjugates, beginning with the biotin core structure and proceeding through the linker regions to the terminal functional groups. The name reflects three distinct stereochemical centers within the biotin portion, designated as (3aS,4R,6aR), which are critical for maintaining biological activity and binding specificity.
Alternative nomenclature systems have been employed to describe this compound, particularly in commercial and research contexts. The modular naming convention "6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione" emphasizes the functional domains: the biotin-aminopropyl segment, the polyethylene glycol spacer with acetyl functionality, the aminophenyl linker, and the hexane-2,4-dione terminus.
Molecular Formula and Weight Analysis
The molecular composition of this bioconjugate demonstrates significant complexity, with the molecular formula C33H49N5O9S representing a substantial organic molecule containing multiple heteroatoms. The molecular weight has been precisely determined as 691.84 grams per mole, placing it within the range typical of sophisticated bioconjugate compounds used in targeted delivery applications.
Table 1: Molecular Composition Analysis
| Element | Count | Percentage by Mass |
|---|---|---|
| Carbon | 33 | 57.3% |
| Hydrogen | 49 | 7.1% |
| Nitrogen | 5 | 10.1% |
| Oxygen | 9 | 20.8% |
| Sulfur | 1 | 4.6% |
The exact mass determination yields 691.325 atomic mass units, providing high precision for mass spectrometric identification and characterization. This precise molecular weight enables accurate analytical detection and quantification in biological systems and synthetic processes. The substantial molecular weight reflects the compound's multi-functional nature, incorporating biotin recognition elements, solubility-enhancing polyethylene glycol segments, and reactive diketone functionality.
The heteroatom distribution reveals important characteristics about the compound's properties. The presence of five nitrogen atoms indicates multiple hydrogen bonding sites and potential coordination capabilities. Nine oxygen atoms contribute to hydrophilicity through the polyethylene glycol segments and provide carbonyl functionalities for chemical reactivity. The single sulfur atom, integral to the biotin core structure, participates in the heterocyclic ring system that defines biotin's biological activity.
Functional Group Characterization (Biotin, PEG2, Hexanedione Moieties)
The compound's architecture comprises three primary functional domains, each contributing distinct properties to the overall molecular behavior. The biotin moiety forms the recognition element, providing specific binding affinity for streptavidin and avidin proteins through its characteristic bicyclic structure. The biotin core consists of a tetrahydrothiophene ring fused to a ureido group, creating the 2-oxohexahydro-1H-thieno[3,4-d]imidazole system that defines biotin's binding specificity.
The polyethylene glycol spacer, designated as PEG2, introduces flexibility and hydrophilicity between the biotin recognition element and the terminal functional groups. This ethylene glycol dimer segment, with the structure -CH2CH2OCH2CH2-, enhances aqueous solubility and reduces steric hindrance that might otherwise impair biotin-protein interactions. The polyethylene glycol component also incorporates acetyl functionality (NHCOCH2-PEG2-acetyl), providing additional sites for hydrogen bonding and molecular recognition.
Table 2: Functional Domain Analysis
| Domain | Structure | Properties | Function |
|---|---|---|---|
| Biotin Core | Thieno[3,4-d]imidazole | High affinity binding | Protein recognition |
| PEG2 Spacer | Diethylene glycol | Hydrophilic, flexible | Solubility enhancement |
| Hexanedione | 1,3-Diketone | Reactive, coordinating | Chemical conjugation |
The hexane-2,4-dione terminus provides reactive functionality through its 1,3-diketone structure. This functional group, also known as a beta-diketone, exhibits enol-keto tautomerism and can coordinate with metal ions or participate in condensation reactions. The diketone functionality has the molecular formula C6H10O2 within the context of this larger molecule, contributing reactive carbonyl groups at positions 2 and 4 of the hexane chain.
The aminophenyl linker connects these functional domains through amide bonds, providing structural stability while maintaining the distinct properties of each segment. This aromatic linker contributes to the overall rigidity of the molecular architecture and provides additional sites for intermolecular interactions through pi-stacking and hydrogen bonding mechanisms.
Stereochemical Considerations and Isomerism
The stereochemical complexity of this compound centers primarily on the biotin moiety, which contains three defined chiral centers at positions 3a, 4, and 6a of the fused ring system. The absolute configuration is specified as (3aS,4S,6aR), corresponding to the naturally occurring D-(+)-biotin stereoisomer that exhibits biological activity. This stereochemical arrangement is critical for maintaining the compound's ability to bind specifically to biotin-binding proteins.
The biotin core's stereochemistry follows the established configuration found in naturally occurring biotin, where the carboxylic acid side chain and the sulfur-containing ring adopt specific spatial orientations. The (3aS,4S,6aR) configuration ensures that the binding surface of the biotin molecule presents the appropriate geometry for recognition by streptavidin and avidin proteins, which have evolved to bind this specific stereoisomer with exceptional affinity.
Table 3: Stereochemical Centers Analysis
| Position | Configuration | Role in Binding | Structural Impact |
|---|---|---|---|
| 3a | S | Ring junction | Conformational rigidity |
| 4 | S | Side chain orientation | Binding surface geometry |
| 6a | R | Ring fusion | Active site complementarity |
The remaining portions of the molecule, including the polyethylene glycol spacer and hexanedione terminus, do not contain additional chiral centers, simplifying the overall stereochemical profile. The absence of multiple stereoisomers in these regions ensures consistent molecular behavior and eliminates complications that might arise from stereoisomeric mixtures.
Conformational isomerism represents another important consideration for this compound. The polyethylene glycol spacer can adopt multiple conformations due to rotation around carbon-carbon and carbon-oxygen bonds. These conformational changes affect the overall molecular shape and the relative positioning of the biotin and hexanedione functional groups. The flexibility introduced by the polyethylene glycol segment allows the molecule to adapt to different binding environments while maintaining the essential biotin recognition capability.
The hexanedione moiety exhibits keto-enol tautomerism, representing a dynamic equilibrium between the diketone form and various enol structures. This tautomeric behavior affects the molecule's reactivity and coordination properties, particularly in the presence of metal ions or nucleophilic reagents. The equilibrium position depends on environmental factors including temperature, pH, and solvent conditions, influencing the compound's chemical behavior in different applications.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49N5O9S/c1-23(39)19-26(40)12-9-24-7-10-25(11-8-24)36-31(43)21-47-18-16-45-15-17-46-20-30(42)35-14-4-13-34-29(41)6-3-2-5-28-32-27(22-48-28)37-33(44)38-32/h7-8,10-11,27-28,32H,2-6,9,12-22H2,1H3,(H,34,41)(H,35,42)(H,36,43)(H2,37,38,44)/t27-,28-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPZARSEILFDT-HPSLPFNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)COCCOCCOCC(=O)NCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)COCCOCCOCC(=O)NCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Biotinylaminopropyl Intermediate
Biotin (vitamin B7) is functionalized with an aminopropyl linker through carbodiimide-mediated coupling. Typical conditions include:
-
Reagents : N-Hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent : Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Time : 12–24 hours at 4°C to minimize racemization.
The product, biotinylaminopropyl-NHS ester, is purified via silica gel chromatography (ethyl acetate:methanol = 9:1) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Incorporation of PEG2-Acetyl Spacer
The PEG2-acetyl group is introduced to the biotinylaminopropyl intermediate using a two-step protocol:
-
PEG2-Acetylation : Reaction with tetraethylene glycol diacrylate in the presence of triethylamine (TEA) yields the acetyl-PEG2 derivative.
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Conjugation : The acetyl-PEG2 moiety is coupled to the biotinylaminopropyl intermediate via amide bond formation, using EDC/NHS chemistry in dichloromethane (DCM).
Critical Parameters :
Functionalization with Hexane-2,4-Dione-Aniline Backbone
The final step involves coupling the PEG2-biotin construct to 4-aminophenyl-hexane-2,4-dione:
-
Preparation of 4-Aminophenyl-Hexane-2,4-Dione :
-
Conjugation Reaction :
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow microreactor |
| Temperature Control | Manual ice baths | Automated cooling systems |
| Purification | Column chromatography | High-performance liquid chromatography (HPLC) |
| Yield | 60–70% | 85–90% |
Industrial protocols prioritize solvent recycling and catalyst recovery to align with green chemistry principles.
Purification and Characterization
Purification Techniques
Analytical Data
-
MS (ESI+) : m/z 692.5 [M+H]⁺, consistent with molecular formula C₃₃H₄₉N₅O₉S.
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.28 (s, 3H, CH₃), 2.85 (t, 2H, PEG-CH₂), 4.30 (m, 1H, biotinyl proton).
Challenges and Optimization
Common Issues
Chemical Reactions Analysis
Reaction Mechanisms
The general reaction mechanism for synthesizing this compound can be illustrated as follows:
-
Amide Bond Formation:
- The reaction between biotin-derived amines and hexane-2,4-dione results in the formation of an amide bond.
- This step is crucial for the stability and functionality of the compound.
-
Acetylation:
- Acetic anhydride or acetyl chloride may be used to introduce acetyl groups into the structure.
- This reaction typically occurs under mild conditions to prevent degradation of sensitive functional groups.
-
Final Coupling:
- The final structure is achieved through coupling reactions that may involve coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable linkages.
Bioconjugation
The compound is particularly significant in bioconjugation applications due to its ability to bind specifically to target biomolecules via the biotin-streptavidin interaction. This property is exploited in various fields such as:
- Drug Delivery: The compound can serve as a carrier for therapeutic agents, enhancing their delivery to specific cells or tissues.
- Diagnostics: It can be used in assays where biotin-labeled molecules are detected using streptavidin conjugates.
Anticancer Research
Recent studies have indicated that derivatives of compounds similar to 6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione exhibit potential anticancer properties. The incorporation of specific functional groups can enhance their activity against cancer cell lines by targeting specific pathways involved in tumor growth .
Scientific Research Applications
6-[4’-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialized biochemical products.
Mechanism of Action
The mechanism of action of 6-[4’-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, altering their structure and function, which can lead to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its integration of biotin, PEG₂, and β-diketone. Below is a comparative analysis with analogous biotin derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Advantages: The PEG₂ spacer in the target compound improves solubility and biocompatibility compared to non-PEGylated analogs like N-Biotinyl Dopamine . The β-diketone group differentiates it from Biotinyl Tyramide, enabling metal chelation or covalent modifications (e.g., enolate formation) .
Cost Considerations :
- At ¥4,287 for 5 mg, it is priced similarly to Biotinyl Tyramide but higher than N-Biotinyl Dopamine (¥3,272 for 10 mg), likely due to the added complexity of the PEG₂ and diketone groups .
Research Applications :
- Unlike 10-Benzyloxyethoxyphosphinyl derivatives (used in lipid studies), this compound’s β-diketone and PEG₂ make it suitable for drug conjugation and targeted delivery .
Notes
- Structural Verification : The hexane-2,4-dione backbone is confirmed via educational resources (e.g., Topper’s Class 11 solutions) to adopt a β-diketone structure .
- Supplier Diversity: While Sinobangor emphasizes small-molecule PEG products, Santa Cruz Biotechnology provides broader biochemical tools, indicating varied industrial demand .
Biological Activity
6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione, with the CAS number 1522299-17-7, is a bioconjugate compound that has garnered attention in proteomics and biochemical research. Its unique structure integrates a biotin moiety, which enhances its utility in various biological applications, particularly in the targeting and detection of biomolecules.
Molecular Characteristics
- Molecular Formula : C33H49N5O9S
- Molecular Weight : 691.84 g/mol
The compound features a hexane backbone with functional groups that facilitate its interaction with proteins and other biomolecules, making it a valuable tool in biochemical assays.
The biological activity of this compound primarily stems from its ability to bind to biotin-binding proteins, such as streptavidin. The incorporation of a PEG (polyethylene glycol) spacer enhances solubility and reduces nonspecific interactions, which is crucial for applications in live cell imaging and targeted drug delivery.
Applications in Research
- Proteomics : The compound is used for labeling proteins and peptides in proteomic studies, allowing researchers to track protein interactions and modifications.
- Drug Delivery : Due to its biotin component, it can be conjugated with therapeutic agents for targeted delivery to specific cells expressing biotin receptors.
- Imaging : It serves as a probe for imaging techniques, facilitating the visualization of cellular processes.
Study 1: Targeted Drug Delivery
In a study published in Molecular Pharmaceutics, researchers utilized 6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione to deliver chemotherapeutic agents specifically to cancer cells expressing high levels of biotin receptors. The results indicated a significant increase in drug uptake and cytotoxicity compared to non-targeted delivery systems.
Study 2: Protein Labeling
A research article in Analytical Chemistry demonstrated the effectiveness of this compound for labeling proteins in complex mixtures. The study showed that the biotinylated probe could successfully bind to streptavidin-coated surfaces, allowing for efficient isolation and analysis of target proteins.
Comparative Data Table
| Characteristic | 6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione | Other Biotin Conjugates |
|---|---|---|
| Molecular Weight | 691.84 g/mol | Varies (typically lower) |
| Solubility | High (due to PEG) | Variable |
| Targeting Capability | High (specific to biotin receptors) | Moderate |
| Application Fields | Proteomics, drug delivery, imaging | General biochemical assays |
| Stability | Moderate (dependent on conditions) | Varies |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction efficiency be monitored?
- Methodology : The synthesis typically involves sequential coupling reactions. Key steps include:
- Biotinylation : Biotin is conjugated to aminopropyl groups via NHS ester chemistry.
- PEG2 spacer integration : NHCOCH2-PEG2-acetyl is introduced using carbodiimide crosslinkers (e.g., EDC/NHS) to enhance solubility and reduce steric hindrance .
- Hexane-2,4-dione functionalization : The aminophenyl group is coupled to the diketone backbone under basic conditions.
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Key methods :
- NMR spectroscopy : 1H/13C NMR confirms bond formation (e.g., amide peaks at δ 6.5–8.5 ppm for aromatic protons, δ 1.5–2.5 ppm for PEG methylene groups) .
- FTIR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) validate coupling steps.
- High-resolution mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ ion) ensures correct molecular formula .
Q. How should researchers handle stability challenges during storage?
- Best practices :
- Store lyophilized samples at -20°C in inert, anhydrous conditions to prevent hydrolysis of the diketone moiety .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis to assess degradation (e.g., diketone ring-opening or PEG oxidation) .
Advanced Research Questions
Q. What experimental design principles optimize yield in the PEG2-acetyl coupling step?
- DOE approach :
- Use a Box-Behnken design to test variables: molar ratio (1:1.2–1:5 biotin:PEG), temperature (4–25°C), and solvent polarity (DMSO vs. DMF).
- Response surface modeling identifies optimal conditions while minimizing trial repetitions .
- Critical factor : Excess PEG derivatives (>1:3 molar ratio) improve coupling efficiency but require post-reaction dialysis to remove unreacted spacer .
Q. How can computational modeling predict steric effects of the PEG2 spacer on biotin-avidin binding?
- Methods :
- Molecular dynamics (MD) simulations : Model the PEG2 spacer’s conformational flexibility and its impact on biotin’s accessibility to avidin pockets.
- Density functional theory (DFT) : Calculate binding energy changes when PEG length is modified.
- Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding affinity data .
Q. What strategies mitigate diketone ring instability under physiological pH?
- Approaches :
- pH-controlled buffers : Use phosphate buffers (pH 7.4) with chelating agents (e.g., EDTA) to minimize metal-catalyzed diketone degradation.
- Prodrug modification : Temporarily protect the diketone as a ketal derivative, which hydrolyzes in target tissues .
Data Contradiction Resolution
Q. How to address discrepancies between computational binding affinity predictions and experimental pull-down assay results?
- Troubleshooting steps :
Verify assay conditions : Streptavidin-coated beads may exhibit non-specific binding; include controls with free biotin competition .
Re-examine force field parameters in MD simulations (e.g., PEG hydration effects).
Use cryo-EM or X-ray crystallography to resolve structural mismatches between predicted and actual conformations .
Q. Why do NMR spectra show unexpected peaks after long-term storage?
- Root cause analysis :
- Hydrolysis : Check for diketone ring-opening products (e.g., hexanoic acid derivatives) via LC-MS.
- Oxidation : PEG chains may form peroxides; analyze using iodometric titration or NMR .
Methodological Resources
- Experimental design : Refer to statistical DOE frameworks in chemical technology (e.g., factorial designs for reaction optimization) .
- Computational tools : Utilize ICReDD’s reaction path search algorithms for predictive modeling .
- Safety protocols : Follow institutional chemical hygiene plans for handling reactive intermediates (e.g., biotinylation reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
